Di-2-propenylcadmium

Beschreibung

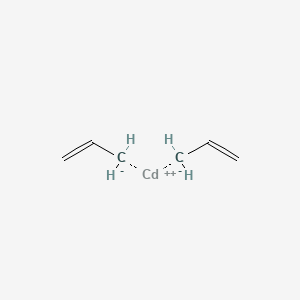

Di-2-propenylcadmium (Cd(C₃H₅)₂) is an organocadmium compound comprising a cadmium center bonded to two 2-propenyl (allyl) groups. Organocadmium reagents are historically significant in synthetic chemistry for their role in forming carbon-carbon bonds, particularly in the synthesis of ketones and other organic intermediates. However, due to cadmium’s high toxicity and environmental persistence, its use has been largely supplanted by less hazardous alternatives like organozinc or organomagnesium reagents .

Key properties of this compound include:

- Molecular formula: C₆H₁₀Cd

- Structure: Linear geometry with sp-hybridized cadmium.

- Reactivity: Moderate nucleophilicity, thermally unstable above 0°C.

- Applications: Limited to specialized organic syntheses under controlled conditions.

Eigenschaften

CAS-Nummer |

14076-24-5 |

|---|---|

Molekularformel |

C6H10Cd |

Molekulargewicht |

194.56 g/mol |

IUPAC-Name |

cadmium(2+);prop-1-ene |

InChI |

InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |

InChI-Schlüssel |

NFNHCXXDEWQRET-UHFFFAOYSA-N |

Kanonische SMILES |

[CH2-]C=C.[CH2-]C=C.[Cd+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Di-2-propenylcadmium kann durch die Reaktion von Cadmiumchlorid mit Allylmagnesiumbromid in einem Etherlösungsmittel synthetisiert werden. Die Reaktion verläuft typischerweise wie folgt: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]

Industrielle Produktionsmethoden: Obwohl industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen die Verwendung von Cadmiumsalzen und Organomagnesiumreagenzien unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung von Cadmiumoxid und anderen Nebenprodukten führen.

Substitution: Diese Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Propenylgruppen durch andere organische Gruppen oder Liganden ersetzt werden.

Komplexbildung: this compound kann Komplexe mit verschiedenen Liganden bilden, die seine Reaktivität und Eigenschaften verändern können.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Sauerstoff, Wasserstoffperoxid und andere Oxidationsmittel können für Oxidationsreaktionen verwendet werden.

Substitutionsreagenzien: Halogene, Säuren und andere Elektrophile können Substitutionsreaktionen erleichtern.

Komplexierungsreagenzien: Liganden wie Phosphine, Amine und andere Donormoleküle werden für die Komplexbildung verwendet.

Hauptprodukte:

Oxidationsprodukte: Cadmiumoxid und andere Cadmiumverbindungen.

Substitutionsprodukte: Verschiedene Organocadmiumverbindungen, abhängig von den verwendeten Substituenten.

Komplexe: Cadmium-Ligand-Komplexe mit veränderten chemischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Di-2-propenylcadmium hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Untersucht wegen seiner potenziellen Wechselwirkungen mit biologischen Molekülen und Systemen.

Medizin: Erforscht wegen seiner potenziellen Verwendung in der Medikamentenentwicklung und in Abgabesystemen.

Industrie: Wird bei der Herstellung von Spezialmaterialien und als Vorläufer für andere Cadmiumverbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Propenylgruppen können an Reaktionen mit Nukleophilen, Elektrophilen und Radikalen teilnehmen, was zur Bildung neuer chemischer Bindungen und Verbindungen führt. Das Cadmiumzentrum kann auch mit Liganden koordinieren, was die Reaktivität und Stabilität der Verbindung beeinflusst.

Ähnliche Verbindungen:

Di-2-propenylzink: Ähnlich in der Struktur, aber mit Zink anstelle von Cadmium.

Di-2-propenylquecksilber: Enthält Quecksilber anstelle von Cadmium.

Di-2-propenylblei: Blei-basiertes Analog mit ähnlichen Propenylgruppen.

Einzigartigkeit: this compound ist einzigartig aufgrund der spezifischen Eigenschaften, die durch das Cadmiumzentrum vermittelt werden, wie z. B. seine Koordinationschemie und Reaktivität.

Wirkmechanismus

The mechanism of action of di-2-propenylcadmium involves its interaction with various molecular targets. The propenyl groups can participate in reactions with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and compounds. The cadmium center can also coordinate with ligands, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison Table :

| Property | This compound | Poly[di(μ₂-2-hydroxypropanoato)cadmium] |

|---|---|---|

| Structure | Monomeric organometallic | Polymeric inorganic-organic hybrid |

| Thermal Stability | Decomposes >0°C | Stable up to 250°C |

| Reactivity | Air/moisture-sensitive | Air-stable |

| Toxicity | Highly toxic (Cd²⁺ release) | Lower toxicity (immobilized Cd²⁺) |

2.2. Cadmium Oxalate (CdC₂O₄)

- Structure: Inorganic salt with cadmium coordinated to oxalate anions .

- Properties: Solubility: Insoluble in water, contrasting with the solubility of organocadmium compounds in organic solvents. Reactivity: Decomposes to CdO and CO₂ upon heating. Applications: Historically used in analytical chemistry for gravimetric cadmium analysis.

Comparison Table :

| Property | This compound | Cadmium Oxalate |

|---|---|---|

| Chemical Class | Organometallic | Inorganic salt |

| Solubility | Soluble in ethers/THF | Insoluble in water |

| Decomposition | Releases Cd and hydrocarbons | Forms CdO and CO₂ |

| Environmental Impact | Persistent bioaccumulator | Lower bioaccumulation potential |

Research Findings and Limitations

- Toxicity Concerns : this compound’s high toxicity (acute exposure LD₅₀ <50 mg/kg in rodents) and environmental persistence limit its industrial use .

- Structural Insights: X-ray studies of related cadmium compounds (e.g., Poly[di(μ₂-2-hydroxypropanoato)cadmium]) highlight the role of ligand geometry in stabilizing cadmium centers, a feature absent in monomeric organocadmium species .

- Regulatory Status : Cadmium compounds are restricted under EU REACH (EC 1907/2006) and the U.S. Toxic Substances Control Act (TSCA), with this compound classified as a Substance of Very High Concern (SVHC) .

Biologische Aktivität

Di-2-propenylcadmium is an organometallic compound that has garnered attention in the field of biological research due to its potential bioactivity and implications in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure:

this compound is characterized by the presence of cadmium bound to two propenyl groups. Its molecular formula is C6H10Cd, indicating a relatively simple structure that can interact with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Cadmium ions can interfere with various enzymatic processes by displacing essential metal ions such as zinc and magnesium in metalloproteins, leading to altered enzyme function.

- Oxidative Stress Induction : Cadmium compounds are known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

- Cell Signaling Pathways : this compound may modulate signaling pathways involved in cell proliferation and apoptosis, influencing cellular responses to stress and damage.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to this compound resulted in significant cell death, with an IC50 value indicating potency in inducing cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via ROS generation |

| A549 | 20 | Disruption of mitochondrial function |

Neurotoxicity

This compound has also been studied for its neurotoxic effects. Research involving neuronal cell cultures showed that exposure led to increased levels of oxidative stress markers and apoptosis-related proteins.

Case Studies

-

Case Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.

- Findings : The study reported a dose-dependent increase in cell death correlated with elevated ROS levels. The apoptotic pathway was confirmed through caspase activation assays.

-

Neurotoxicity Assessment :

- Objective : To assess the impact of this compound on neuronal health.

- Findings : Neuronal cultures exposed to this compound exhibited significant increases in markers of oxidative stress and apoptosis, suggesting potential implications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.